![molecular formula C20H22N2O4 B3025215 [(6,7-二甲氧基异喹啉-1-基)(3,4-二甲氧基苯基)甲基]胺 CAS No. 39964-73-3](/img/structure/B3025215.png)

[(6,7-二甲氧基异喹啉-1-基)(3,4-二甲氧基苯基)甲基]胺

描述

Molecular Structure Analysis

The molecular structure of this compound consists of a 6,7-dimethoxyisoquinolin-1-yl group and a 3,4-dimethoxyphenyl group connected by a methylamine bridge . The presence of multiple methoxy groups and a nitrogen atom in its structure suggests that it might exhibit interesting chemical properties.Physical And Chemical Properties Analysis

The compound has a density of approximately 1.2 g/cm³ . It has a boiling point of around 521.6°C at 760 mmHg . The compound has a molar refractivity of 99.8±0.3 cm³ . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor .科学研究应用

-

Synthesis of Substituted-Isoquinolines

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of a variety of substituted-isoquinolines .

- Method : The synthesis involves various steps, including the preparation of 1-(4-flurophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline (2a), 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(3-methoxyphenyl)isoquinoline (3a), and others .

- Results : The synthesis results in a library of substituted-isoquinolines .

-

Trinuclear Copper(II) Complex

- Field : Inorganic Chemistry

- Application : This compound is used in the formation of a novel trinuclear copper(II) complex .

- Method : The complex is formed with N,O-bonded (6,7-dimethoxy-isoquinolin-1-yl)-(3,4-dimethoxy-phenyl)-methanolato ligands, 2-hydroxybenzoates with bridging carboxylic groups, and oxo-bridged water molecules .

- Results : The structure of the complex is composed of trinuclear complex units and water molecules. The magnetism of the complex shows a strong ferromagnetic interaction between the neighboring metallic centers accompanied by very weak antiferromagnetic intermolecular interactions .

-

Synthesis of Tetrahydroisoquinoline-1-carboxylic acid

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

- Method : The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

- Results : The result is a simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

- HIV-1 Reverse Transcriptase Inhibitors

- Field : Medicinal Chemistry

- Application : This compound is used in the design and synthesis of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors .

- Method : The synthesis involves the design and evaluation of two series of novel thirty, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues .

- Results : Among the tested compounds, eighteen compounds exhibited more than 50% inhibition at the tested 100 μM concentration, in which two compounds showed promising inhibition .

- Copper Complexes Inducing Bimodal Death in Cancer Cells

- Field : Medicinal Chemistry

- Application : This compound is used in the synthesis of copper complexes, Cu1 (CuL1Cl2, L1 = 2-(6,7-dimethoxyisoquinolin-1-yl) aniline) and Cu2 (CuL2Cl2, L2 = 2-(6-methoxyisoquinolin-1-yl) aniline), which have shown high cytotoxic activity toward different cancer cell lines, including the A549 lung cancer cell line .

- Method : The complexes were synthesized and characterized. These complexes exhibited high cytotoxic activity toward different cancer cell lines, including the A549 lung cancer cell line, and low cytotoxicity toward normal human cells .

- Results : These complexes induce bimodal death of cancer cells through apoptosis and autophagy, including the activation of apoptotic and autophagic cell signaling pathways .

属性

IUPAC Name |

(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-23-15-6-5-13(10-16(15)24-2)19(21)20-14-11-18(26-4)17(25-3)9-12(14)7-8-22-20/h5-11,19H,21H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBMYSLAWCIYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960467 | |

| Record name | 1-(6,7-Dimethoxyisoquinolin-1-yl)-1-(3,4-dimethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine | |

CAS RN |

39964-73-3 | |

| Record name | Papaveraldylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039964733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6,7-Dimethoxyisoquinolin-1-yl)-1-(3,4-dimethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

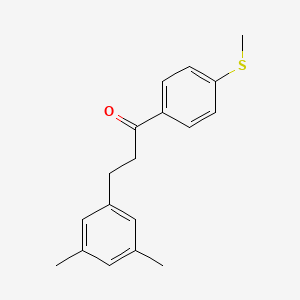

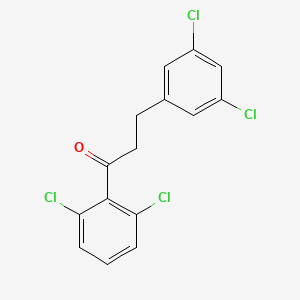

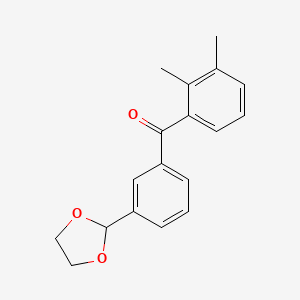

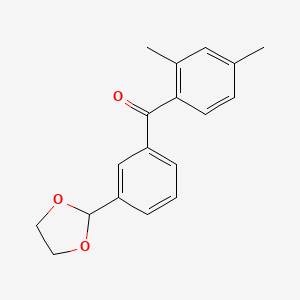

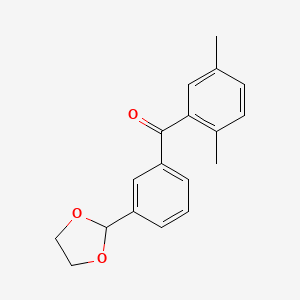

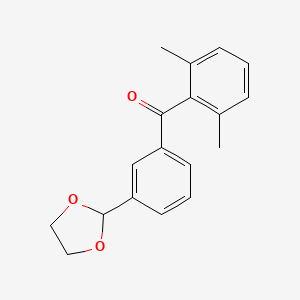

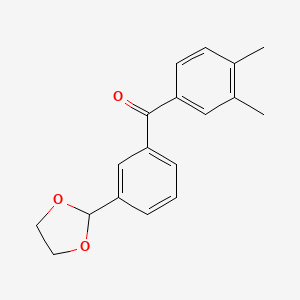

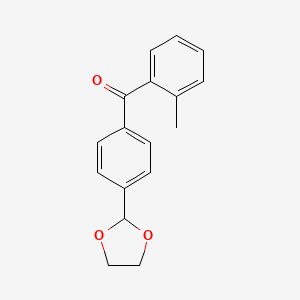

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B3025155.png)